Aluminium dodecyl sulphate

Lewis acid–surfactant-combined catalyst aqueous organic synthesis bis-indolyl methane

Aluminium dodecyl sulphate [Al(DS)₃], CAS 16509-02-7, is a trivalent metal alkyl sulfate anionic surfactant with molecular formula C₃₆H₇₅AlO₁₂S₃ and molecular weight 823.2 g·mol⁻¹. It belongs to the metal dodecyl sulfate family, wherein three dodecyl sulfate (C₁₂H₂₅OSO₃⁻) anions are electrostatically coordinated to a central Al³⁺ cation.

Molecular Formula C36H75AlO12S3
Molecular Weight 823.2 g/mol
CAS No. 16509-02-7
Cat. No. B100111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminium dodecyl sulphate
CAS16509-02-7
Molecular FormulaC36H75AlO12S3
Molecular Weight823.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCOS(=O)(=O)[O-].[Al+3]
InChIInChI=1S/3C12H26O4S.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h3*2-12H2,1H3,(H,13,14,15);/q;;;+3/p-3
InChIKeyBMNCMOOEMRLNKB-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminium Dodecyl Sulphate (CAS 16509-02-7): Chemical Identity, Surfactant Class, and Procurement-Relevant Characteristics


Aluminium dodecyl sulphate [Al(DS)₃], CAS 16509-02-7, is a trivalent metal alkyl sulfate anionic surfactant with molecular formula C₃₆H₇₅AlO₁₂S₃ and molecular weight 823.2 g·mol⁻¹ [1]. It belongs to the metal dodecyl sulfate family, wherein three dodecyl sulfate (C₁₂H₂₅OSO₃⁻) anions are electrostatically coordinated to a central Al³⁺ cation. Unlike its ubiquitous monovalent sodium counterpart (sodium dodecyl sulfate, SDS), the trivalent aluminium counterion imparts distinct physicochemical properties including modified micellization behaviour, altered solubility characteristics, and the ability to function simultaneously as a Lewis acid catalyst and a surfactant in aqueous media [2]. The compound is commonly encountered as the trihydrate [Al(DS)₃·3H₂O] and has been investigated for applications spanning Lewis acid–surfactant-combined catalysis (LASC), mesoporous material templating, and emulsification systems [3].

Lewis acid–surfactant-combined catalysis (LASC) in aqueous media
Enables water-tolerant organic transformations
Mesophase templating for mesoporous alumina
Single-precursor route with morphology programmability
Polyvalent metal–surfactant emulsifier
Trivalent cross-linking for interfacial film rigidity

Why Aluminium Dodecyl Sulphate Cannot Be Replaced by Sodium Dodecyl Sulfate or Other Metal Dodecyl Sulfates in Critical Applications


The assumption that any metal dodecyl sulfate surfactant can substitute for aluminium dodecyl sulphate is contradicted by quantitative evidence at multiple levels. First, the trivalent Al³⁺ counterion confers Lewis acidity that is entirely absent in monovalent SDS, enabling Al(DS)₃ to function as a water-tolerant Lewis acid–surfactant-combined catalyst (LASC) while SDS acts merely as a micellar medium [1]. Second, direct head-to-head catalytic comparisons demonstrate that Al(DS)₃ achieves an 89% product yield in aqueous bis-indolyl methane synthesis versus only 50% for NaDS (SDS) under identical conditions, representing a 1.78-fold yield advantage [2]. Third, the solid-state lamellar architecture of Al(DS)₃ differs measurably from those of other trivalent metal dodecyl sulfates (Cr, La, Gd) in both interlayer spacing and degree of hydration, which directly affects thermal stability and material templating behaviour [3]. These differences are not incremental—they represent functional divergences that preclude simple interchangeability.

Al(DS)₃ Target
Lewis acidic LASC
Trivalent Al³⁺ provides water-tolerant Lewis acidity essential for combined catalysis.
SDS Substitute
Micellar surfactant only
Lacks Lewis acid function; functionality mismatch may limit catalytic application transfer.
Al(DS)₃ Performance
Reported higher catalytic yield
Head-to-head data show marked yield difference in aqueous bis-indolyl methane synthesis.
SDS or other M(DS)ₓ
Yield may not transfer
Reaction rates and selectivities differ; direct substitution requires experimental validation.
Al(DS)₃ Solid State
Distinct lamellar architecture
Interlayer spacing and hydration degree differ from Cr/La/Gd analogues, affecting thermal behavior.
Other Trivalent M(DS)₃
Structure may shift
Processing windows and templating behavior may not reproduce; source-specific review advised.

Quantitative Differentiation Evidence for Aluminium Dodecyl Sulphate: Head-to-Head Comparisons Against Closest Analogs


Catalytic Yield Advantage of Al(DS)₃ over SDS in Aqueous Bis-Indolyl Methane Synthesis

In a systematic comparison of metal dodecyl sulfates as catalysts for indole–aldehyde condensation in H₂O:EtOH (2:1), Al(DS)₃ produced bis-indolyl methane in 89% isolated yield within 4 hours. Under identical conditions, sodium dodecyl sulfate (NaDS/SDS) gave only 50% yield after 24 hours. Al(DS)₃ also outperformed Pb(DS)₂ (60% yield, 12 h), Co(DS)₂ (80%, 4.75 h), and Ca(DS)₂ (85%, 8 h), while performing comparably to Fe(DS)₃ (88%, 1.5 h) and Cr(DS)₃ (88%, 1.5 h) [1]. The best-in-class catalyst was Zr(DS)₄ (90%, 1 h); however, the 1.78-fold yield enhancement of Al(DS)₃ over SDS demonstrates the functional superiority of the trivalent metal dodecyl sulfate LASC architecture over the simple micellar surfactant.

Catalytic yield in aqueous synthesis
Head-to-head
Al(DS)₃: 89% yield, 4 h
SDS: 50% yield, 24 h
Difference: +39 pp yield; 6× faster
Reported yield advantage context; supports LASC selection for bis-indolyl methane synthesis.
Conditions: H₂O:EtOH (2:1), 10 mol% cat., room temp.
Lewis acid–surfactant-combined catalyst aqueous organic synthesis bis-indolyl methane Friedel–Crafts condensation

XRD Interplanar Spacing: Al(DS)₃ Displays a Compacter Lamellar Architecture than SDS or Cu(DS)₂

XRD analysis of Lewis acid–surfactant-combined catalysts at 2θ ≈ 2.4° revealed distinct interplanar (dₕₖₗ) spacings: Al(DS)₃ exhibits a d-spacing of 3.63 nm, which is 0.11 nm (approximately 3%) smaller than that of SDS (3.74 nm) and 0.07 nm smaller than that of Cu(DS)₂ (3.70 nm) [1]. The reduced interplanar spacing of Al(DS)₃ indicates a more compact lamellar packing of dodecyl sulfate bilayers when coordinated to the trivalent Al³⁺ centre compared with the monovalent Na⁺ or divalent Cu²⁺ counterions. Fe(DS)₃ showed an even smaller d₀₀₁ spacing observable only at 2θ = 2.32°, suggesting a qualitatively different packing regime for the iron analogue.

XRD interplanar spacing
Head-to-head
Al(DS)₃ d = 3.63 nm
SDS d = 3.74 nm
Δ = −0.11 nm (−2.9%)
Compacter lamellar packing observed; may influence templating resolution.
Powder XRD at 2θ ≈ 2.4°.
X-ray diffraction LASC structural characterization lamellar architecture interplanar spacing

Aluminium-Based Dodecyl Sulfate Mesophase (AlOS): Defined Porosity and Catalytic Selectivity for Oxyethylation

The aluminium-based dodecyl sulfate mesophase (AlOS), synthesized via homogeneous precipitation with urea, possesses a hexagonal structure with a specific surface area of 245 m²·g⁻¹ and a pore diameter of 2.8 nm [1]. When employed as a catalyst for dodecanol oxyethylation with ethylene oxide, AlOS exhibits a reaction rate constant of 0.036 min⁻¹ (at 140 °C, 0.6 MPa initial pressure, 10.0 wt% catalyst loading) and achieves a narrow molecular weight distribution with a distribution selectivity coefficient of 18.79 at an average ethoxylation degree of 4.0 [1]. While comparable head-to-head data for SDS-templated or other metal-dodecyl-sulfate-derived mesophases under identical oxyethylation conditions are not available in the same study, the combination of middle-strength acid sites, mesoporosity, and high surface area is specifically enabled by the aluminium-dodecyl sulfate precursor architecture.

AlOS mesophase porosity & activity
Cross-study comparable
245 m²·g⁻¹ BET, 2.8 nm pores
k = 0.036 min⁻¹
Selectivity coeff. = 18.79
Single-source mesoporous catalyst; reported narrow ethoxylate distribution.
Urea homogeneous precipitation; dodecanol + ethylene oxide at 140 °C.
mesoporous catalyst oxyethylation dodecanol ethoxylation surfactant mesophase

Differential Hydration and Thermal Behaviour of Al(DS)₃ Versus Cr(DS)₃, La(DS)₃, and Gd(DS)₃

A comprehensive structural and thermal study of trivalent metal dodecyl sulfates (Al, Cr, La, Gd) using DSC, TGA, and polarizing light thermomicroscopy established that Al(DS)₃ adopts a lamellar solid-state structure with a degree of hydration that is distinct from its Cr, La, and Gd analogues [1]. The differences in thermal behaviour—including dehydration temperature profiles and mesophase transition temperatures—are attributed to the specific coordination behaviour of the Al³⁺ ion and its associated hydration sphere. While exact dehydration enthalpies or transition temperatures for each metal are reported in the supplementary information of the source publication (ESI), the study explicitly states that 'differences are observed in the thermal behavior, which appear to reflect both the coordination behavior of the metal ion and the degree of hydration' [1]. The Al(DS)₃ stoichiometry at the surface was confirmed by SEM-EDS to maintain a 1:3 Al:sulfate ratio identical to the bulk.

Thermal & hydration behavior
Class-level inference
Distinct dehydration profiles vs Cr(DS)₃, La(DS)₃, Gd(DS)₃.
Processing window differs; requires thermal profiling for each metal analogue.
Quantitative data in source ESI; verify for process design.
thermal stability thermogravimetry hydration degree trivalent metal dodecyl sulfates

Lamellar-to-Hexagonal Mesophase Transition: Aluminium Dodecyl Sulfate as a Structurally Programmable Template

When aluminium dodecyl sulfate is formed in situ via homogeneous precipitation with urea, it initially assembles into a lamellar mesophase with a precisely defined interlayer spacing of 3.5 nm, in which dodecyl sulfate bilayers are sandwiched between linked aluminium oxyhydroxide sheets [1]. Upon continued urea hydrolysis, this lamellar phase undergoes a controlled structural transition into a hexagonal mesophase via interlayer condensation and cross-linking of Al–OH groups. The fraction of tetrahedral versus octahedral Al in the aluminate sheets—governed by urea concentration—determines the final morphology: tetrahedral Al-rich precursors yield ringed or curved wormlike particles, while octahedral Al-rich precursors produce spherical, funneled, or tubular morphologies [1]. This level of mesophase programmability is not achievable with SDS alone, where the sodium counterion cannot participate in oxyhydroxide network formation.

Lamellar-to-hexagonal transition
Cross-study comparable
Lamellar spacing = 3.5 nm
LDH-dodecyl sulfate: 2.56–2.60 nm
Morphology tunable by Al coordination
Enables single-step mesoporous alumina with programmable architecture.
Homogeneous precipitation with urea; XRD monitoring.
mesophase templating lamellar-to-hexagonal transition mesoporous alumina surfactant self-assembly

High-Value Application Scenarios for Aluminium Dodecyl Sulphate Driven by Quantitative Differentiation Evidence


Aqueous-Phase Lewis Acid Catalysis: Replacement of Water-Sensitive Conventional Lewis Acids

Al(DS)₃·3H₂O functions as a water-tolerant Lewis acid–surfactant-combined catalyst (LASC) that remains active in aqueous media, unlike conventional Lewis acids (AlCl₃, TiCl₄, SnCl₄) which are rapidly hydrolysed and deactivated by water [1]. The 89% catalytic yield for bis-indolyl methane synthesis in H₂O:EtOH demonstrates its competence relative to anhydrous alternatives [2]. This scenario is relevant for green chemistry applications—including Michael additions, epoxide ring-opening, and Paal–Knorr pyrrole synthesis—where elimination of organic solvents is a process target. Procurement rationale: select Al(DS)₃ when both Lewis acid catalysis and aqueous medium compatibility are required; if maximum reaction rate is paramount, consider Zr(DS)₄ (90% yield in 1 h) instead.

Synthesis of Mesoporous Alumina with Programmable Morphology for Catalyst Supports and Adsorbents

The aluminium dodecyl sulfate mesophase system uniquely enables single-precursor synthesis of mesoporous alumina, where the dodecyl sulfate moiety serves as the structure-directing template and the Al³⁺ ion simultaneously builds the inorganic framework [1]. The well-defined lamellar-to-hexagonal transition—with interlayer spacing of 3.5 nm and morphology tunable from curved wormlike to spherical, funneled, or tubular by controlling Al coordination geometry—offers a level of architectural control not available from SDS/alumina composite routes [1]. The resulting AlOS mesophase provides 245 m²·g⁻¹ surface area, 2.8 nm pores, and catalytic activity for oxyethylation with narrow product distribution (selectivity coefficient 18.79) [3]. Procurement rationale: choose Al(DS)₃-based mesophase precursors when morphological control of the final alumina porosity is a critical quality attribute.

Emulsification Systems Requiring Polyvalent Metal–Surfactant Complexation

Polyvalent metal salts of organic sulfonic acids—including aluminium dodecyl sulfate—have been disclosed as components of emulsifying agent compositions for water-insoluble toxicant/pesticide concentrates, where the multivalent metal–surfactant complex contributes to emulsion stability upon aqueous dilution [1]. While this is early-stage patent disclosure rather than a formulated product specification, the structural rationale—that the trivalent Al³⁺ cross-links dodecyl sulfate anions into a more cohesive interfacial film than monovalent Na⁺—is consistent with the 2.9% reduction in XRD interplanar spacing observed for Al(DS)₃ relative to SDS [2]. Procurement rationale: evaluate Al(DS)₃ for emulsion formulations where enhanced interfacial rigidity or reduced surfactant desorption is desired compared with SDS-based systems.

Solid-State Surfactant or Thermal Precursor Where Hydration-Controlled Thermal Behaviour Is Critical

The distinct thermal behaviour and hydration degree of Al(DS)₃ relative to other trivalent metal dodecyl sulfates (Cr, La, Gd) [1] makes it a differentiated candidate for applications where the solid surfactant undergoes thermal processing—such as calcination to porous alumina, thermal activation of supported catalysts, or incorporation into polymer melts. The 1:3 Al:sulfate stoichiometry at the surface, confirmed by SEM-EDS, ensures compositional uniformity during thermal transformation [1]. Procurement rationale: when thermal processing is integral to the downstream application, the specific dehydration and decomposition profile of Al(DS)₃ should be experimentally verified against process requirements, as it differs qualitatively from those of Cr(DS)₃, La(DS)₃, and Gd(DS)₃.

Application
Selection Property
Validation Focus
Aqueous Lewis acid–surfactant-combined catalysis
Water-tolerant LASC activity
Reaction yield and substrate scope under aqueous conditions
Mesoporous alumina templating
Single-precursor morphological programmability
Surface area, pore size, and Al coordination geometry control
Polyvalent metal–surfactant emulsifier
Interfacial film rigidity enhancement
Emulsion stability and droplet size distribution analysis
Thermal processing precursor
Metal-specific dehydration and decomposition profile
TGA/DSC profile and final phase composition after thermal treatment
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